molecular formula C7H7FS B1302174 3-Fluorothioanisole CAS No. 658-28-6

3-Fluorothioanisole

Cat. No. B1302174
CAS RN: 658-28-6
M. Wt: 142.2 g/mol
InChI Key: SQXSNYMCORGWCE-UHFFFAOYSA-N
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Description

3-Fluorothioanisole is a chemical compound with the molecular formula C7H7FS . It has a molecular weight of 142.20 g/mol . The IUPAC name for this compound is 1-fluoro-3-methylsulfanylbenzene .


Synthesis Analysis

The synthesis of 3-Fluorothioanisole involves aryl fluorides (1.0 mmol), CH3SSCH3 (1.2 mmol), t-BuOK (3.0 mmol), and CH3CN (2 mL) in a 25-ml sealed tube . The reaction mixture is stirred at 50°C for 6 hours under air. After cooling to room temperature, the product is diluted with H2O (5 mL) and extracted with EtOAc (4 × 10 mL) .


Molecular Structure Analysis

The molecular structure of 3-Fluorothioanisole has been studied using one-color resonant two-photon ionization (1C-R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy . The vibronic spectra of 3-Fluorothioanisole in the first electronic excited state (S1) and the cationic ground state (D0) have been obtained .


Chemical Reactions Analysis

The chemical reactions of 3-Fluorothioanisole have been studied, particularly in the first electronically excited state . The substitution-induced nonplanarity of 3-Fluorothioanisole in the first electronically excited state has been investigated .


Physical And Chemical Properties Analysis

3-Fluorothioanisole is a clear liquid . It has a molecular weight of 142.20 g/mol . The compound has a topological polar surface area of 25.3 Ų . It has a rotatable bond count of 1 .

Scientific Research Applications

Application Summary

3-Fluorothioanisole (3FTA) is used in studies related to its nonplanarity in the first electronically excited state . This involves examining the vibronic spectra of 3FTA in the first electronic excited state (S1) and the cationic ground state (D0) .

Methods of Application

The methods used to study 3FTA include one-color resonant two-photon ionization (1C-R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy . These techniques allow researchers to obtain vibronic spectra of 3FTA in different states .

Results or Outcomes

Both cis- and trans-rotamers of the 3FTA molecule are stable and coexist in the S0 (the electronic ground state) and D0 states . The cis-rotamer is shown to be slightly more stable . In the S1 state, theoretical calculations predict a stable gauche-structure of 3FTA . The electronic excitation energy from the S0 state to the S1 state (E1) and the adiabatic ionization energy (IE) are respectively determined to be 34,820 ± 3 and 65,468 ± 5 cm–1 for cis-3FTA .

Biochemistry

Application Summary

3-Fluorothioanisole can be used in the study of supramolecular hydrogels based on low-molecular-weight compounds . These hydrogels are a unique class of so-called “soft” materials, formed by weak non-covalent interactions between precursors at their millimolar concentrations .

Methods of Application

The self-assembly process of mixing a hydrosol obtained from L-cysteine and silver nitrate (cysteine–silver sol—CSS) with sodium halides is studied . Modern instrumental techniques such as viscosimetry, UV spectroscopy, dynamic light scattering, zeta potential measurements, SEM and EDS are used to identify that adding fluoride anions to CSS is able to form stable hydrogels of a thixotropic nature .

Results or Outcomes

Adding fluoride anions to CSS forms stable hydrogels of a thixotropic nature, while Cl−, Br− and I− lead to precipitation . The self-assembly process proceeds using a narrow concentration range of F− . An increase in the fluoride anion content in the system leads to a change in the gel network morphology from elongated structures to spherical ones . This fact is reflected in a decrease in the gel viscosity and a number of gel–sol–gel transition cycles . In vitro analysis showed that the hydrogels suppressed human squamous carcinoma cells at a micromolar sample concentration . The obtained soft gels could have potential applications against cutaneous malignancy and as carriers for fluoride anion and other bioactive substance delivery .

Safety And Hazards

3-Fluorothioanisole may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-fluoro-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXSNYMCORGWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374664
Record name 3-Fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorothioanisole

CAS RN

658-28-6
Record name 1-Fluoro-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-28-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorothioanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorothioanisole
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Synthesis routes and methods

Procedure details

To a solution of 3-fluorothiophenol (4.73 g, 37.0 mmol) in diethyl carbonate (11 mL, 129 mmol) was added K2CO3 (7.67 g, 55.5 mmol) and 18-crown-6 ether (100 mg, 0.37 mmol). The reaction mixture was refluxed at 100° C. for 12 h. The reaction mixture was cooled to 20° C. then quenched by addition of H2O and extracted with Et2O. The combine organic solution was washed with H2O and brine, dried over MgSO4.to give 1-fluoro-3-(methylsulfanyl)benzene (5.10 g, 97%) as a colorless oil.
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
Z Zhang, M Li, GL Hou, H Gao - The Journal of Physical Chemistry …, 2022 - ACS Publications
Vibronic spectra of 3-fluorothioanisole (3FTA) in the first electronic excited state (S 1 ) and the cationic ground state (D 0 ) have been obtained by one-color resonant two-photon …
Number of citations: 4 pubs.acs.org
AN Parker, S France - The Journal of Organic Chemistry, 2021 - ACS Publications
… While sorting through the issues associated with the 2-fluorothioanisole reaction sequence, we started exploring the reaction of 3-fluorothioanisole 12 (25) with 3-bromophthalic …
Number of citations: 5 pubs.acs.org
K Zhou, F Yang, Y Li, Y Chen, X Zhang… - Molecular …, 2021 - ACS Publications
In this study, three pairs of optically pure 18 F-labeled 2-phenylquinoxaline derivatives were evaluated as Tau imaging agents for the diagnosis of Alzheimer’s disease (AD). The chiral 2…
Number of citations: 14 pubs.acs.org
M Suleman, J Xie, Z Wang, P Lu… - The Journal of Organic …, 2020 - ACS Publications
A novel method has been developed to synthesize a unique class of highly functionalized isochromeno[4,3-c]pyridazines. This reaction features an intermolecular functionalization of …
Number of citations: 11 pubs.acs.org
T Cao, L Zhu, Y Lan, J Huang, Z Yang - Organic letters, 2020 - ACS Publications
Protecting-group-free total syntheses of natural products norascyronone A and norascyronone B were accomplished in eight steps from the commercially available starting material 1-…
Number of citations: 9 pubs.acs.org
SJ Bailey, EH Discekici, SM Barbon, SN Nguyen… - …, 2020 - ACS Publications
A novel method for facile postpolymerization functionalization of synthetic polymers using terminal norbornadiene (NBD) building blocks is presented. Incorporation of the NBD …
Number of citations: 14 pubs.acs.org
JD Baleja - 1984 - mspace.lib.umanitoba.ca
The carbon, fluorine, and proton nuclear magnetic resonance spectra of thioanisole and some nineteen thioanisole derivatives have been analysed in order to investigate the …
Number of citations: 5 mspace.lib.umanitoba.ca
D Chen, Y Liu, Z Zhang, Z Liu, X Fang, S He, C Wu - Nano Letters, 2020 - ACS Publications
The concept that systemically administered nanoparticles are highly accumulated into the liver, spleen and kidney is a central paradigm in the field of nanomedicine. Here, we report …
Number of citations: 48 pubs.acs.org
S Bette, G Eggert, S Emmerling, M Etter… - Crystal Growth & …, 2020 - ACS Publications
Dehydration of calcium acetate monohydrate (Ca(CH 3 COO) 2 ·H 2 O) by heating to 300 C leads to the formation of anhydrous α-Ca(CH 3 COO) 2 . During heating and cooling cycles, …
Number of citations: 7 pubs.acs.org
X Zuo, Y Wen, Y Qiu, YJ Cheng, S Yin… - … applied materials & …, 2020 - ACS Publications
Silicon is regarded as one of the most promising next generation lithium-ion battery anodes due to its exceptional theoretical capacity, appropriate voltage profile, and vast abundance. …
Number of citations: 22 pubs.acs.org

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